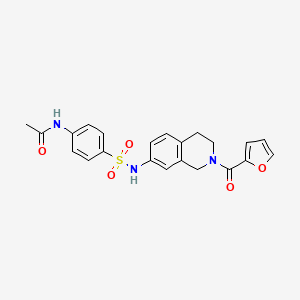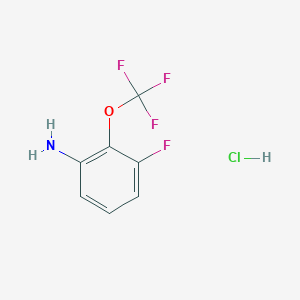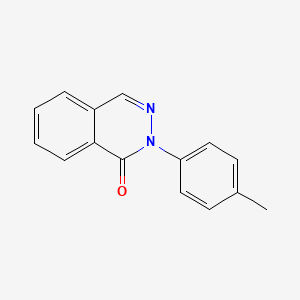
N-(4-(N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-(4-(N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. It also has a tetrahydroisoquinoline group, which is a bicyclic structure containing a benzene ring fused to a nitrogen-containing ring .
Scientific Research Applications
Structural Aspects and Properties
Research has delved into the structural aspects of similar isoquinoline derivatives, examining their interactions with mineral acids and their ability to form gels or crystalline solids. The study of these structural properties is crucial for understanding the physical and chemical behaviors of these compounds, which could have implications for their use in materials science and as potential catalysts or reactants in synthetic chemistry (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Computational Study
The synthesis of related compounds, including their characterization through X-ray diffraction and spectroscopic techniques, provides a foundation for exploring novel synthetic routes. These studies contribute to the development of new methodologies in organic synthesis, potentially leading to the discovery of new drugs or materials (Bai et al., 2011).
Antituberculosis Activity
The investigation into the in vitro antituberculosis activities of derivatives highlights the potential therapeutic applications of these compounds. While this point borders on clinical applications, it's important to note the role of such research in identifying promising candidates for further drug development (Bai et al., 2011).
Fluorescence Properties
The study of fluorescence emission in host–guest complexes involving isoquinoline derivatives could have implications for the development of fluorescent probes or materials for sensing applications. The unique fluorescence characteristics of these compounds upon interaction with different molecules could be leveraged in analytical chemistry and materials science (Karmakar, Sarma, & Baruah, 2007).
Cytotoxic Activity
Research on the cytotoxic activities of novel sulfonamide derivatives, including those related to the compound of interest, underscores the ongoing search for new anticancer agents. This line of investigation is critical for uncovering new mechanisms of action against cancer cells and could lead to the development of more effective cancer therapies (Ghorab et al., 2015).
properties
IUPAC Name |
N-[4-[[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-15(26)23-18-6-8-20(9-7-18)31(28,29)24-19-5-4-16-10-11-25(14-17(16)13-19)22(27)21-3-2-12-30-21/h2-9,12-13,24H,10-11,14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZBTRPOTSFBLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2986272.png)
![N-allyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2986274.png)
![2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid](/img/structure/B2986277.png)



![Methyl 4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2986282.png)




![2-(4-methylphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2986292.png)
![2-(4-fluorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2986293.png)
